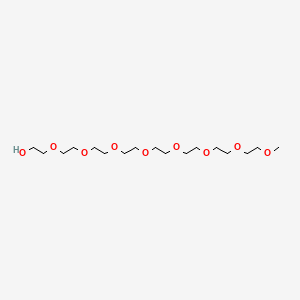

Octaethylene glycol monomethyl ether

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Octaethylene glycol monomethyl ether is typically synthesized through the polymerization of ethylene glycol monomethyl ether. The process involves the reaction of ethylene glycol with methanol in the presence of a catalyst . The reaction conditions include maintaining a temperature range of 2-8°C and ensuring the reaction mixture is sealed to prevent moisture ingress .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous polymerization in a controlled environment to ensure high purity and yield. The product is then purified through distillation and other separation techniques to achieve the desired concentration and quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: This compound can be reduced under specific conditions, although it is less common.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.

Major Products Formed:

Oxidation: Products may include various carboxylic acids and aldehydes.

Reduction: Alcohols and other reduced forms of the compound.

Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Applications De Recherche Scientifique

Surfactant Formulations

Octaethylene glycol monomethyl ether functions effectively as a surfactant in various formulations. It enhances the stability and performance of emulsions in cosmetics and personal care products. The compound's ability to reduce surface tension allows for better dispersion of active ingredients, leading to improved product efficacy.

Case Study: Cosmetic Emulsions

A study demonstrated that formulations containing this compound exhibited superior stability compared to those without it. The emulsions maintained their integrity over extended periods, which is crucial for consumer products .

Solvent Applications

This compound serves as a solvent for both polar and non-polar substances, making it valuable in industries such as pharmaceuticals and agrochemicals. It is particularly effective in dissolving active ingredients, which is essential for drug formulation and pesticide production.

Data Table: Solubility Comparison

| Substance Type | Solvent Used | Solubility Level |

|---|---|---|

| Polar Compounds | This compound | High |

| Non-Polar Compounds | This compound | Moderate |

Polymer Production

In polymer synthesis, this compound is utilized to create materials with specific properties such as flexibility and durability. These characteristics are essential in the production of packaging materials and coatings.

Case Study: Polymer Synthesis

Research indicated that polymers synthesized with this compound displayed enhanced mechanical properties compared to those synthesized with other polyethers. This improvement is attributed to the compound's ability to modify polymer chain interactions .

Cleaning Products

The surfactant properties of this compound make it an ideal ingredient in both industrial and household cleaning products. It effectively removes dirt and grease while being gentle on surfaces.

Case Study: Household Cleaners

An evaluation of cleaning products revealed that those containing this compound achieved higher dirt removal efficiency than traditional cleaners. The compound's low toxicity profile also makes it suitable for consumer use .

Research and Development

In laboratory settings, this compound is employed as a reagent or solvent in chemical reactions. Its role in facilitating reactions has been pivotal in developing new compounds and materials.

Data Table: Research Applications

| Application Area | Specific Use |

|---|---|

| Chemical Reactions | Solvent for reaction media |

| Nanotechnology | Component in nanoparticle synthesis |

| Drug Delivery Systems | Modifying drug release profiles |

Biomedical Applications

This compound's hydrophilic nature enhances its solubility in aqueous environments, making it suitable for biomedical applications such as drug delivery systems and cell culture.

Case Study: Drug Delivery

Research has shown that incorporating this compound into drug delivery systems significantly improves the solubility and bioavailability of poorly soluble drugs. This advancement has implications for enhancing therapeutic efficacy .

Mécanisme D'action

The mechanism of action of octaethylene glycol monomethyl ether is primarily attributed to its amphiphilic nature. The compound has a hydrophilic polyethylene glycol chain and a hydrophobic methyl group, allowing it to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic substances, enhancing their solubility and stability in water . This property is particularly useful in drug delivery systems, where the compound helps in the solubilization and transport of hydrophobic drugs .

Comparaison Avec Des Composés Similaires

- Diethylene glycol monomethyl ether

- Triethylene glycol monomethyl ether

- Tetraethylene glycol monomethyl ether

- Pentaethylene glycol monomethyl ether

Comparison: Octaethylene glycol monomethyl ether is unique due to its longer polyethylene glycol chain, which provides higher solubility and better surfactant properties compared to its shorter-chain counterparts. This makes it more effective in applications requiring high solubility and stability, such as in drug delivery systems and industrial formulations .

Activité Biologique

Octaethylene glycol monomethyl ether (OEGE), a polyethylene glycol (PEG) derivative, is recognized for its role as a solvent and surfactant in various industrial applications. Its chemical structure, characterized by a long ethylene glycol chain with a terminal methyl ether group, imparts unique properties that influence its biological activity. This article explores the biological effects of OEGE, focusing on its toxicity, reproductive effects, and potential applications in drug delivery systems.

- Chemical Formula : C17H36O9

- Molecular Weight : 384.462 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 454.0 ± 40.0 °C at 760 mmHg

- Flash Point : 228.4 ± 27.3 °C

Biological Activity Overview

The biological activity of OEGE is primarily assessed through its toxicity profiles and its application in drug development, particularly as a PROTAC (Proteolysis Targeting Chimera) linker.

Toxicological Studies

Research indicates that OEGE and its analogs can exhibit significant toxicological effects:

- Reproductive Toxicity : Studies have shown that exposure to ethylene glycol monomethyl ether (EGME), a related compound, can lead to reproductive issues such as decreased sperm production and increased rates of congenital anomalies in offspring. For instance, maternal exposure to EGME has been linked to neural tube defects and other developmental abnormalities in animal models .

- Hematological Effects : Occupational exposure to EGME has been associated with hematopoietic toxicity, including changes in blood cell counts and potential impacts on fertility . A study involving workers exposed to EGME reported significant alterations in hematological parameters and sperm quality .

- Developmental Effects : In vitro studies have demonstrated that metabolites of EGME can disrupt normal limb development in murine models by altering histone acetylation patterns, which are crucial for gene expression during development .

Case Studies

Several case studies highlight the adverse effects of OEGE-related compounds:

- Case Study 1 : An investigation into workers in the microfilm manufacturing industry revealed reversible central nervous system complaints following exposure to EGME, underscoring the need for monitoring occupational safety .

- Case Study 2 : Epidemiological studies have linked maternal exposure to glycol ethers with increased rates of spontaneous abortion and developmental defects in children .

Applications in Drug Development

OEGE is being explored for its utility as a linker in PROTAC technology, which facilitates targeted protein degradation:

- Mechanism of Action : PROTACs utilize OEGE as a connecting moiety between two ligands—one targeting an E3 ubiquitin ligase and the other targeting a specific protein for degradation. This innovative approach aims to enhance the specificity and efficacy of therapeutic agents while minimizing off-target effects .

Comparative Analysis of Toxicity

The following table summarizes the toxicological profiles of OEGE and related compounds:

| Compound | Reproductive Toxicity | Hematotoxicity | Developmental Toxicity |

|---|---|---|---|

| This compound (OEGE) | Moderate | Low | Moderate |

| Ethylene Glycol Monomethyl Ether (EGME) | High | High | High |

| Methoxyacetic Acid (MAA) | Moderate | Moderate | High |

Analyse Des Réactions Chimiques

Hydrolysis

Octaethylene glycol monomethyl ether can undergo hydrolysis under acidic or basic conditions, leading to the formation of ethylene glycol and methanol. This reaction is significant in applications where the stability of the surfactant is critical.

-

Reaction :

Oxidative Degradation

Research has shown that this compound can be oxidatively degraded under certain conditions, particularly in the presence of hydroxyl radicals. This degradation can lead to shorter-chain polyethylene glycol derivatives.

-

Mechanism : The oxidative cleavage primarily occurs at the ether linkages, producing smaller oligomers and potentially harmful byproducts.

Interaction with Biological Membranes

Studies have demonstrated that this compound interacts with biological membranes, facilitating the extraction of membrane proteins without denaturing them. This property is utilized in biochemical research for isolating integral membrane proteins.

Research Findings on Chemical Reactions

Recent studies have focused on the chemical behavior of this compound in various environments:

-

Micellization Studies : Investigations into its interactions with other surfactants have revealed synergistic effects that enhance virucidal activity against enveloped viruses .

-

Thermal Stability : Research indicates that this compound exhibits stability under thermal conditions, making it suitable for high-temperature applications .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O9/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h18H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGNWRSFHADOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335716 | |

| Record name | Octaethylene glycol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25990-96-9 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octaethylene glycol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.